molecular formula C32H20N6O3 B2604205 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) CAS No. 476296-03-4

3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)

Número de catálogo: B2604205
Número CAS: 476296-03-4
Peso molecular: 536.551
Clave InChI: PJUKLMNGYMYHCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a bis-functionalized molecule featuring a central oxybis(4,1-phenylene) linker connecting two benzoimidazole-acrylonitrile moieties. Its structure includes:

  • Acrylonitrile substituents: The nitrile groups enhance electron-withdrawing properties, which may influence reactivity or optoelectronic behavior.
  • Oxybis(phenylene) core: This rigid aromatic linker provides structural stability and influences molecular packing.

Synthesis typically involves condensation reactions between bis-aldehydes and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile derivatives under reflux conditions with catalysts like piperidine .

Propiedades

Número CAS

476296-03-4

Fórmula molecular

C32H20N6O3

Peso molecular

536.551

Nombre IUPAC

3-[4-[4-[2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetyl]phenoxy]phenyl]-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanenitrile

InChI

InChI=1S/C32H20N6O3/c33-17-23(31-35-25-5-1-2-6-26(25)36-31)29(39)19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)30(40)24(18-34)32-37-27-7-3-4-8-28(27)38-32/h1-16,35-38H

Clave InChI

PJUKLMNGYMYHCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C(=C5NC6=CC=CC=C6N5)C#N)N2

Solubilidad

not available

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) typically involves the reaction of 4,4’-oxybis(benzenamine) with 2-cyano-3-(1H-benzo[d]imidazol-2-ylidene)propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mecanismo De Acción

The mechanism of action of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) involves its interaction with specific molecular targets. The benzimidazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Linker Effects

The target compound’s oxybis(phenylene) linker distinguishes it from analogs with alternative bridging groups. Key comparisons include:

a) Compound 18 : 3,3'-((Propane-1,3-diylbis(oxy))bis(2,1-phenylene))bis(2-(1H-benzo[d]imidazol-2-yl)acrylonitrile)
  • Linker : Flexible propane-1,3-diylbis(oxy) chain.
  • Properties :
    • Lower melting point (189–192°C) due to increased flexibility .
    • IR bands at 2198 cm⁻¹ (C≡N stretch) and 3379 cm⁻¹ (NH stretch) .
    • NMR signals at δ 2.37–2.40 (CH₂) and δ 8.54 (CH) confirm acrylonitrile geometry .
  • Applications : Likely used in flexible organic semiconductors or as a ligand for supramolecular assemblies.
b) Compound 1b : 3,3'-((Propane-1,3-diylbis(oxy))bis(4,1-phenylene))bis(1-aminobenzoimidazo[1,2-a]pyridine-2,4-dicarbonitrile)
  • Linker: Similar propane-1,3-diylbis(oxy) chain but with additional amino and pyridine groups.
  • Properties: Higher melting point (248–250°C) due to hydrogen bonding from NH₂ groups . IR bands at 3320 cm⁻¹ (NH₂) and 2214 cm⁻¹ (C≡N) .
c) Compound 4 : 3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)
  • Core: Thieno[2,3-b]thiophene instead of phenyl.
  • Properties: Extended π-conjugation from the sulfur-rich heterocycle improves charge transport . Potential for optoelectronic applications (e.g., organic field-effect transistors) .

Functional Group Variations

a) Bis-thiadiazoles and Bis-thiazoles ()
  • Core: Thieno[2,3-b]thiophene with bis-thiadiazole/thiazole substituents.
  • Properties :
    • Antimicrobial activity against Gram-positive bacteria and fungi .
    • IR bands at 1600–1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C-S) .
  • Comparison : Unlike the target compound, these derivatives lack nitrile groups but exhibit bioactivity due to thiadiazole/thiazole motifs.
b) MCNPIBI ()
  • Structure : Terphenyl-linked benzoimidazole with phenanthroimidazole and nitrile groups.
  • Applications : Designed for high-performance organic light-emitting diodes (OLEDs) due to extended conjugation and emissive properties .

Thermal and Spectroscopic Analysis

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported ~2200 (C≡N), ~3300 (NH) Not available in evidence
Compound 18 189–192 2198 (C≡N), 3379 (NH) 2.37–2.40 (CH₂), 8.54 (CH)
Compound 1b 248–250 2214 (C≡N), 3320 (NH₂) 2.29–2.32 (CH₂), 8.60 (NH₂)
Bis-thiadiazoles >300 1600–1650 (C=N), 750 (C-S) Aromatic protons at 7.16–8.06

Actividad Biológica

The compound 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C28H18N4O4
  • Molecular Weight : 466.46 g/mol
  • CAS Number : 21454-19-3

Research indicates that compounds similar to this structure may exhibit various biological activities through different mechanisms:

  • Anticancer Activity : The benzimidazole moiety is known for its anticancer properties. Studies show that derivatives with this structure can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Compounds with similar functionalities have demonstrated activity against a range of pathogens, including bacteria and fungi. The nitrile group is often implicated in enhancing antimicrobial efficacy.
  • Enzyme Inhibition : Some studies suggest that related compounds can act as inhibitors of key enzymes involved in cancer metabolism and bacterial survival.

Anticancer Activity

A study conducted on derivatives of benzimidazole showed that compounds similar to 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) exhibited significant cytotoxicity against breast cancer cell lines (MCF-7, SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM .

Cell Line IC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

Antimicrobial Activity

Research into related compounds has indicated potential efficacy against Helicobacter pylori and other bacterial strains, suggesting that this compound may share similar properties .

Case Studies

  • Breast Cancer Treatment : In a controlled study, the compound was tested alongside established chemotherapeutics like etoposide and taxol. Results indicated comparable efficacy in inhibiting tumor growth, highlighting its potential as a novel therapeutic agent .
  • Antimicrobial Efficacy : A derivative was tested for its ability to inhibit Helicobacter pylori, showing results comparable to metronidazole, a standard treatment . This suggests that the compound may be useful in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for this compound, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : React 4,4'-oxybis(benzaldehyde) with 2-cyanoacetamide derivatives under basic conditions to form the bis(propenenitrile) intermediate.
  • Step 2 : Introduce benzimidazole moieties via cyclization using ammonium acetate in acetic acid .
  • Purification : Use column chromatography (silica gel, CHCl₃:MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm connectivity of the oxyphenylene bridge and benzimidazole groups. Look for characteristic shifts: ~δ 7.8 ppm (aromatic protons) and δ 160-165 ppm (carbonyl carbons).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 545.2) .

Q. How should researchers handle solubility and stability issues during experiments?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, dilute in PBS with <1% DMSO .
  • Stability : Store at -20°C under inert atmosphere (argon) to prevent oxidation. Monitor degradation via UV-Vis (λmax ~320 nm) over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity or reactivity?

  • Methodological Answer :

  • Activity Prediction : Use PASS (Prediction of Activity Spectra for Substances) software to identify potential targets (e.g., kinase inhibition or DNA intercalation) based on structural motifs like the benzimidazole core .
  • Reactivity Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the oxopropanenitrile group, predicting nucleophilic attack sites .

Q. What strategies resolve contradictory data in fluorescence quenching or binding affinity studies?

  • Methodological Answer :

  • Control Experiments : Include competitive binding assays (e.g., with known intercalators like ethidium bromide) to validate specificity.
  • Data Normalization : Account for inner-filter effects in fluorescence assays using correction formulas (e.g., Fcorr=Fobs×10(Aex+Aem)/2F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2}) .
  • Reproducibility : Repeat experiments under varied pH (5.0–8.0) and ionic strengths to assess environmental influences .

Q. How to design a mechanistic study for its interaction with biomacromolecules?

  • Methodological Answer :

  • Experimental Design :
TechniqueApplication
ITC (Isothermal Titration Calorimetry)Quantify binding thermodynamics (ΔH, ΔS).
CD (Circular Dichroism)Detect conformational changes in DNA/protein.
Molecular Docking (AutoDock Vina)Predict binding modes to B-DNA or enzyme active sites.
  • Data Interpretation : Cross-validate docking results with mutational analysis (e.g., alanine scanning on target proteins) .

Q. What advanced synthetic routes improve yield or functionalization?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining 85% yield .
  • Post-Functionalization : Introduce sulfonate groups via electrophilic substitution (H₂SO₄/SO₃) to enhance water solubility for in vivo studies .

Data Contradiction & Validation

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HeLa) and exposure times (48 hours). Normalize data to reference drugs (e.g., cisplatin).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets. Consider batch variability in compound synthesis as a confounding factor .

Theoretical Framework Integration

Q. How to align research on this compound with broader theories in medicinal chemistry?

  • Methodological Answer :

  • Link studies to the "structure-activity relationship (SAR)" framework by systematically modifying substituents on the benzimidazole or oxyphenylene groups.
  • Use conceptual models like Hammett plots to correlate electronic effects with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.